

(E)-Metominostrobin: A Technical Guide to its Physicochemical Properties and Mode of Action

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Compound of Interest

Compound Name: (E)-Metominostrobin

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Introduction

(E)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals. Strobilurins are known for their broad-spectrum fungicidal activity and are widely used in agriculture to protect crops from various fungal diseases. This technical guide provides an in-depth overview of the molecular characteristics of **(E)-Metominostrobin**, its mechanism of action, and relevant experimental protocols for its study.

Core Molecular and Physical Data

(E)-Metominostrobin is chemically known as (αE)-α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃	[2][3][4][5][6][7]
Molecular Weight	284.31 g/mol	[2][3][4][5][7]
CAS Number	133408-50-1	[2][4][5]
Melting Point	87-89 °C	[3][7]
Purity	Typically ≥98%	[3][7]

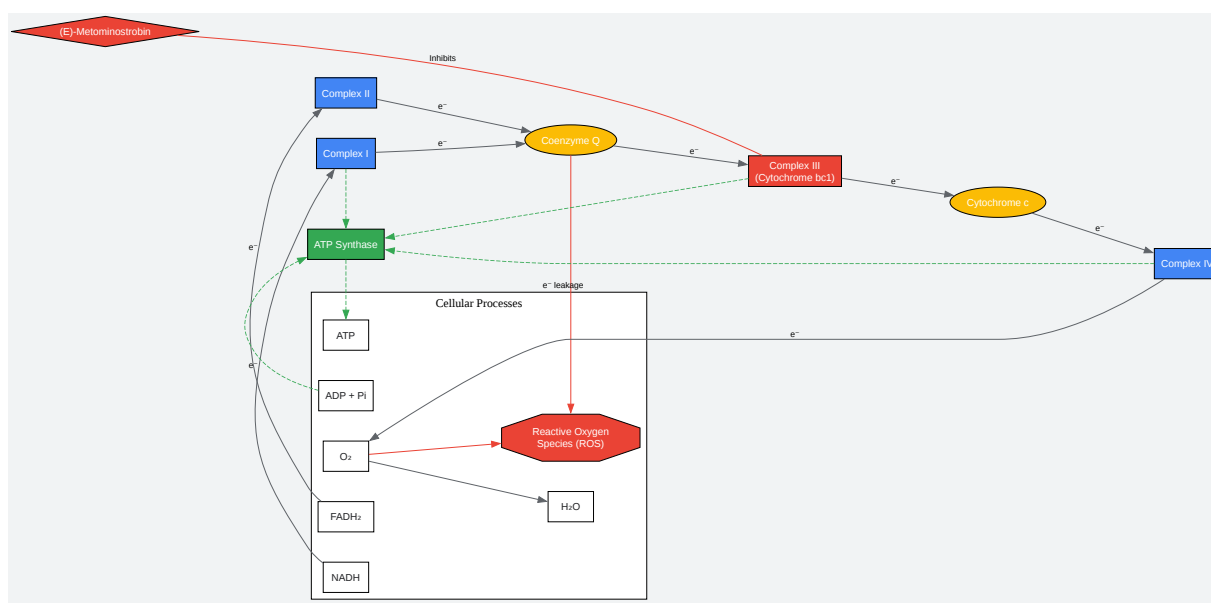
Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of **(E)-Metominostrobin**, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi.[1][3] Specifically, it targets the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain.[1]

By binding to the Qo site of cytochrome b, **(E)-Metominostrobin** blocks the transfer of electrons between ubiquinol and cytochrome c. This disruption of the electron transport chain has two major consequences for the fungal cell:

- **Inhibition of ATP Synthesis:** The electron transport chain is crucial for generating the proton gradient necessary for ATP synthesis via oxidative phosphorylation. By blocking this chain, **(E)-Metominostrobin** effectively halts the production of ATP, the primary energy currency of the cell.
- **Increased Production of Reactive Oxygen Species (ROS):** The blockage of the electron transport chain leads to the accumulation of electrons at earlier complexes, which can then react with molecular oxygen to produce superoxide radicals (O_2^-). These radicals are subsequently converted to other reactive oxygen species, such as hydrogen peroxide (H_2O_2). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

The following diagram illustrates the inhibitory effect of **(E)-Metominostrobin** on the mitochondrial electron transport chain and the subsequent generation of reactive oxygen species.



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Caption: Mechanism of action of **(E)-Metominostrobin**.

Experimental Protocols

This section outlines key experimental procedures for the synthesis and analysis of **(E)-Metominostrobin** and for studying its effects on fungal physiology.

Synthesis of (E)-Metominostrobin

The synthesis of **(E)-Metominostrobin** can be achieved through a multi-step process. A general outline based on patent literature is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Acylation

- React diphenyl ether with oxalyl nitrile in a suitable solvent (e.g., toluene) in a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel.
- The reaction is typically carried out at a low temperature (e.g., -20°C to 10°C) for several hours, followed by stirring at room temperature.
- The resulting product, 2-(phenoxy)benzonitrile, is extracted using an organic solvent like dichloromethane.

Step 2: Cyanohydrolysis

- The 2-(phenoxy)benzonitrile is hydrolyzed under acidic conditions (e.g., using 6N hydrochloric acid) at room temperature to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.
- The product is extracted with an organic solvent such as ethyl acetate.

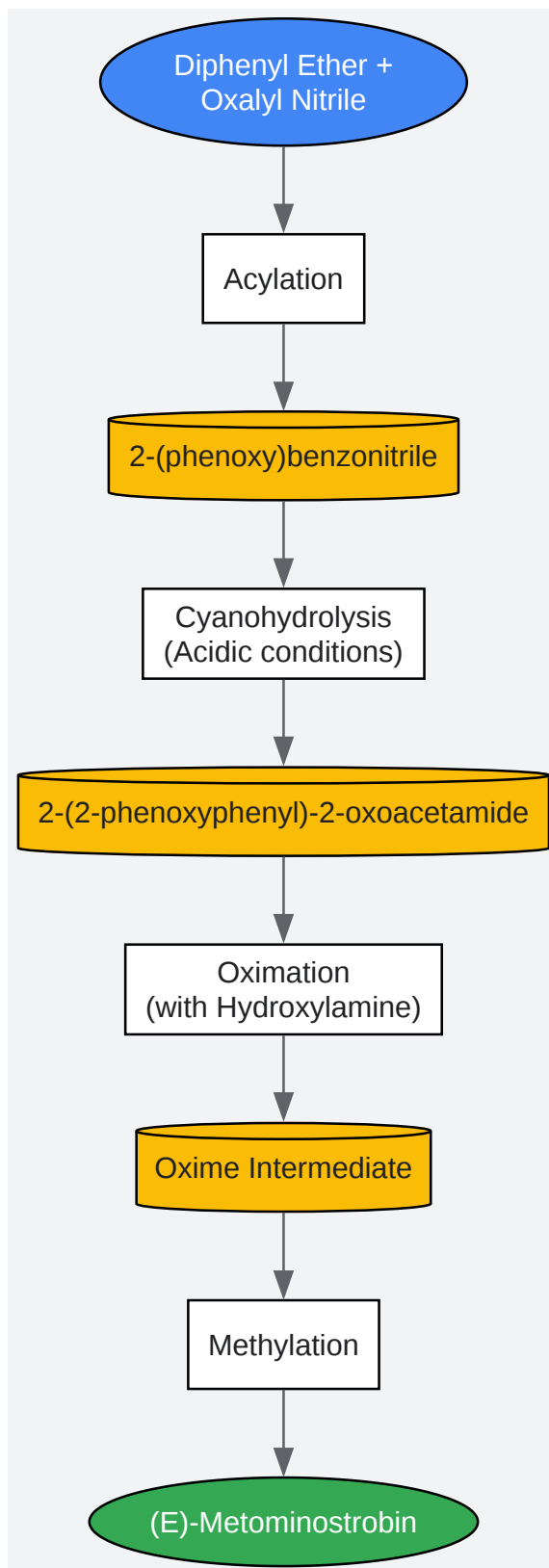
Step 3: Oximation

- The 2-(2-phenoxyphenyl)-2-oxoacetamide is reacted with hydroxylamine to form the corresponding oxime.

Step 4: Methylation

- The final step involves the methylation of the oxime to produce **(E)-Metominostrobin**.

The following workflow illustrates the general synthesis process.



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Caption: General synthesis workflow for **(E)-Metominostrobin**.

Analytical Determination of **(E)-Metominostrobin**

The quantification of **(E)-Metominostrobin** in various matrices is essential for quality control and residue analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique.

Instrumentation:

- HPLC system with a UV-Vis detector, autosampler, and column oven.
- Reversed-phase C18 column.

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **(E)-Metominostrobin** analytical standard

Procedure:

- Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
- Standard Solution Preparation:
 - Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of **(E)-Metominostrobin** standard and dissolve it in a precise volume of acetonitrile.
 - Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
- Sample Preparation:
 - Accurately weigh the sample (e.g., technical material or formulation).

- Dissolve the sample in acetonitrile, using sonication to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic mixture of acetonitrile and water.
 - Flow Rate: e.g., 1.0 mL/min.
 - Injection Volume: e.g., 20 µL.
 - Detection Wavelength: Determined by the UV absorbance maximum of **(E)-Metominostrobin**.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the amount of **(E)-Metominostrobin** in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of **(E)-Metominostrobin**, particularly for residue analysis in complex matrices.

Measurement of Fungal Mitochondrial Respiration

The effect of **(E)-Metominostrobin** on fungal mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

Materials:

- Fungal culture
- Appropriate fungal growth medium

- **(E)-Metominostrobin**

- Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)
- Uncoupler (e.g., FCCP)
- Seahorse XF Analyzer and associated consumables

Procedure:

- Cell Culture: Grow the fungal cells to the desired growth phase in a suitable medium.
- Cell Seeding: Seed the fungal cells into the wells of a Seahorse XF cell culture microplate at an optimized density.
- Treatment: Treat the cells with various concentrations of **(E)-Metominostrobin** for a specified duration.
- Assay Preparation: Prior to the assay, replace the growth medium with the Seahorse XF assay medium and incubate the plate in a CO₂-free incubator.
- OCR Measurement: Place the cell culture microplate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
 - Basal Respiration: Measured before the injection of any inhibitors.
 - ATP-linked Respiration: Calculated from the decrease in OCR after the injection of oligomycin.
 - Maximal Respiration: Measured after the injection of the uncoupler FCCP.
 - Non-mitochondrial Respiration: The remaining OCR after the injection of rotenone and antimycin A.
- Data Analysis: Analyze the OCR data to determine the effect of **(E)-Metominostrobin** on the different parameters of mitochondrial respiration.

Detection of Reactive Oxygen Species (ROS)

The production of ROS in fungal cells treated with **(E)-Metominostrobin** can be detected using fluorescent probes.

Materials:

- Fungal culture
- **(E)-Metominostrobin**
- Fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)
- Fluorescence microscope or microplate reader

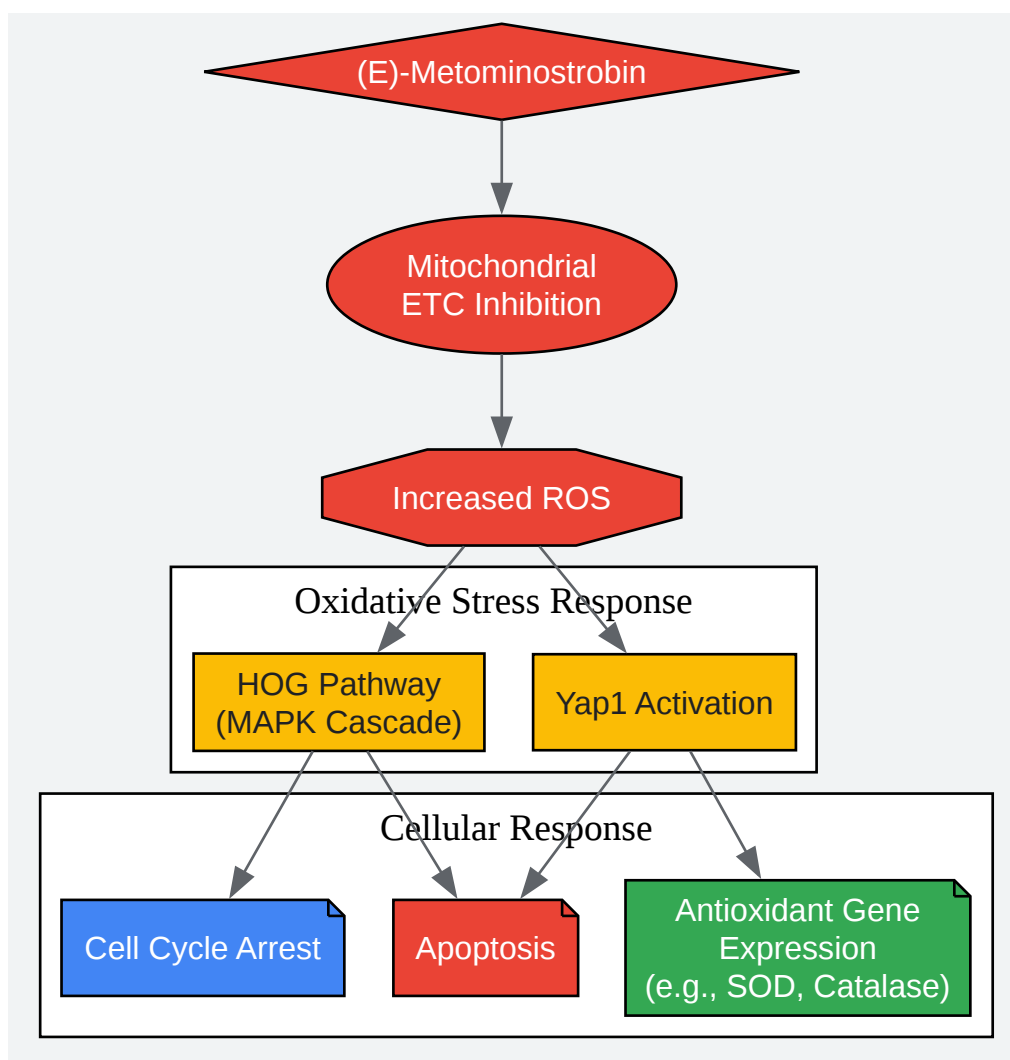
Procedure:

- Cell Culture and Treatment: Grow and treat the fungal cells with **(E)-Metominostrobin** as described for the mitochondrial respiration assay.
- Staining:
 - Remove the treatment medium and wash the cells with a suitable buffer.
 - Incubate the cells with the H₂DCFDA solution in the dark for a specified time (e.g., 30 minutes). H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Detection:
 - Qualitative Analysis: Visualize the fluorescence in the cells using a fluorescence microscope.
 - Quantitative Analysis: Measure the fluorescence intensity using a microplate reader.
- Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative increase in ROS production.

Signaling Pathway: Fungal Response to Oxidative Stress

The accumulation of ROS induced by **(E)-Metominostrobin** triggers a cellular stress response in fungi. While a specific signaling pathway directly linked to **(E)-Metominostrobin** is not extensively detailed in the literature, the general fungal response to oxidative stress involves conserved signaling pathways. One of the key pathways is the High Osmolarity Glycerol (HOG) pathway, which is a mitogen-activated protein kinase (MAPK) cascade. Additionally, transcription factors such as Yap1 are activated in response to oxidative stress and regulate the expression of antioxidant genes.

The following diagram provides a conceptual illustration of the potential signaling cascade initiated by **(E)-Metominostrobin**-induced ROS.



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Caption: Conceptual signaling pathway of fungal response to **(E)-Metominostrobin**-induced oxidative stress.

Conclusion

(E)-Metominostrobin is a potent fungicide that acts by disrupting the mitochondrial electron transport chain in fungi, leading to energy depletion and oxidative stress. The information and protocols provided in this technical guide offer a foundation for researchers and scientists in the fields of agriculture, drug development, and mycology to further investigate the properties and applications of this important compound. Further research into the specific downstream signaling pathways affected by **(E)-Metominostrobin** could provide valuable insights for the development of novel antifungal strategies and for managing fungicide resistance.

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